tert-Butyl 3-fluoro-1-oxa-8-azaspiro[4.6]undecane-8-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 3-fluoro-1-oxa-8-azaspiro[4.6]undecane-8-carboxylate: is a spirocyclic compound that features a unique structural motif combining a spirocyclic framework with a fluorinated functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-fluoro-1-oxa-8-azaspiro[4.6]undecane-8-carboxylate typically involves the following steps:
Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a linear or cyclic amine, and a carbonyl compound.
Introduction of the fluorine atom: Fluorination can be performed using reagents like diethylaminosulfur trifluoride (DAST) or Selectfluor.
Protection of functional groups: The tert-butyl group is introduced to protect the carboxylate functionality during subsequent reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, pressure, solvent), and employing continuous flow techniques for better control and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the spirocyclic nitrogen or oxygen atoms.
Reduction: Reduction reactions can target the carbonyl group or the fluorinated carbon.
Substitution: Nucleophilic substitution reactions can occur at the fluorinated carbon, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.
Major Products Formed
Oxidation: Formation of N-oxides or hydroxylated derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted spirocyclic compounds with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
Building blocks: Used as a building block in the synthesis of more complex molecules.
Catalysis: Potential use in catalytic processes due to its unique structure.
Biology
Drug discovery: Investigated for its potential as a pharmacophore in drug discovery, particularly in targeting neurological disorders.
Medicine
Therapeutic agents: Potential use as a therapeutic agent due to its ability to interact with biological targets.
Industry
Material science: Application in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of tert-Butyl 3-fluoro-1-oxa-8-azaspiro[4.6]undecane-8-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance binding affinity and selectivity, while the spirocyclic structure provides rigidity and stability. This compound can modulate biological pathways by inhibiting or activating specific targets, leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
- tert-Butyl 2-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
Uniqueness
- Fluorination : The presence of a fluorine atom distinguishes tert-Butyl 3-fluoro-1-oxa-8-azaspiro[4.6]undecane-8-carboxylate from its analogs, enhancing its chemical and biological properties.
- Spirocyclic framework : The specific spirocyclic structure provides unique steric and electronic properties, making it a valuable scaffold in medicinal chemistry.
Eigenschaften
Molekularformel |
C14H24FNO3 |
---|---|
Molekulargewicht |
273.34 g/mol |
IUPAC-Name |
tert-butyl 3-fluoro-1-oxa-9-azaspiro[4.6]undecane-9-carboxylate |
InChI |
InChI=1S/C14H24FNO3/c1-13(2,3)19-12(17)16-7-4-5-14(6-8-16)9-11(15)10-18-14/h11H,4-10H2,1-3H3 |
InChI-Schlüssel |
ZGTQMBDDISNIQA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCCC2(CC1)CC(CO2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.